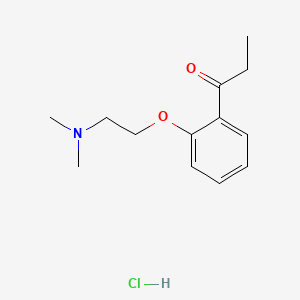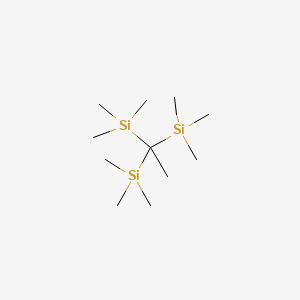
(Ethane-1,1,1-triyl)tris(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tris(trimethylsilyl)ethane is an organosilicon compound with the chemical formula C10H28Si3. It is a colorless liquid that is highly soluble in hydrocarbon solvents . This compound is known for its unique structural properties, which include three trimethylsilyl groups attached to a central ethane backbone. These trimethylsilyl groups confer significant steric hindrance and chemical stability to the molecule, making it an interesting subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Tris(trimethylsilyl)ethane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with a suitable ethane derivative under anhydrous conditions. The reaction typically requires a strong base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere, such as argon or nitrogen, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of 1,1,1-Tris(trimethylsilyl)ethane often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tris(trimethylsilyl)ethane undergoes various chemical reactions, including:
Reduction Reactions: It can act as a reducing agent in radical-based reductions, where it donates hydrogen atoms to reduce other compounds.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes.
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Common reducing agents used with 1,1,1-Tris(trimethylsilyl)ethane include lithium aluminum hydride and sodium borohydride.
Catalysts: Transition metal catalysts, such as platinum or palladium, are often used in hydrosilylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the primary product is often the reduced form of the substrate, while in hydrosilylation, the product is typically a silylated alkane or alkene .
Scientific Research Applications
1,1,1-Tris(trimethylsilyl)ethane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including radical reductions and hydrosilylation.
Polymer Chemistry: The compound is employed in the synthesis of silyl-functionalized polymers, which have unique mechanical and thermal properties.
Material Science: It is used in the development of advanced materials, such as silicon-based ceramics and composites.
Biological Research: The compound’s stability and reactivity make it useful in the study of biological systems and the development of new biomaterials.
Mechanism of Action
The mechanism by which 1,1,1-Tris(trimethylsilyl)ethane exerts its effects involves the generation of silyl radicals. These radicals are highly reactive and can participate in various chemical transformations. The trimethylsilyl groups provide steric protection, allowing the compound to selectively react with specific substrates. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,1,1-Tris(trimethylsilyl)ethane can be compared with other similar compounds, such as:
Tris(trimethylsilyl)methane: This compound has a similar structure but with a central methane backbone instead of ethane.
Tris(trimethylsilyl)silane: This compound contains a silicon atom in place of the central carbon atom.
1,1,1-Tris(hydroxymethyl)ethane: This compound has hydroxyl groups instead of trimethylsilyl groups.
The uniqueness of 1,1,1-Tris(trimethylsilyl)ethane lies in its combination of steric hindrance and chemical stability, which makes it a valuable reagent in various chemical reactions and applications.
Properties
CAS No. |
14595-78-9 |
|---|---|
Molecular Formula |
C11H30Si3 |
Molecular Weight |
246.61 g/mol |
IUPAC Name |
1,1-bis(trimethylsilyl)ethyl-trimethylsilane |
InChI |
InChI=1S/C11H30Si3/c1-11(12(2,3)4,13(5,6)7)14(8,9)10/h1-10H3 |
InChI Key |
NSEKVAVELJBFCF-UHFFFAOYSA-N |
Canonical SMILES |
CC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




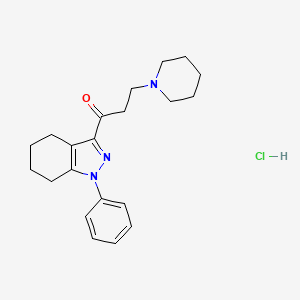
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
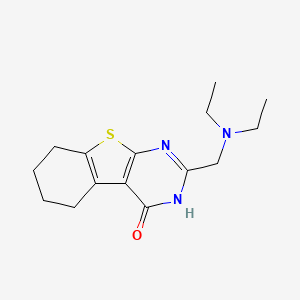
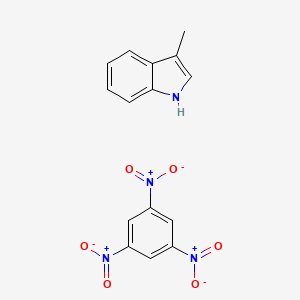

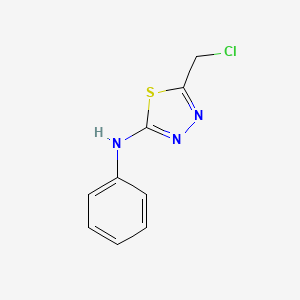
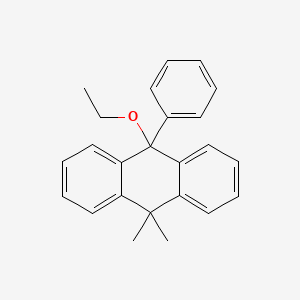
![Methyl(phenyl)bis[(propan-2-yl)oxy]silane](/img/structure/B14714213.png)


![3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione](/img/structure/B14714224.png)
